4'-Demethyleucomin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
4’-Demethyleucomin is a natural product that has been identified as a potential inhibitor of the enzyme Monoamine Oxidase (MAO) . MAO plays a crucial role in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which are vital for various functions including mood regulation, attention, and bodily functions .
Mode of Action
This inhibition could potentially result in an increase in the levels of monoamine neurotransmitters, thereby affecting neuronal signaling .
Biochemical Pathways
The primary biochemical pathway affected by 4’-Demethyleucomin is likely the monoamine neurotransmitter pathway . By inhibiting MAO, 4’-Demethyleucomin could potentially disrupt the normal breakdown of monoamine neurotransmitters, leading to altered neurotransmitter levels and thus affecting the signaling processes in the nervous system .
Pharmacokinetics
It is known that the compound is a natural product and is soluble in alcohol but insoluble in water . These properties could influence its bioavailability and distribution within the body .
Result of Action
Given its potential role as a mao inhibitor, it could potentially lead to increased levels of monoamine neurotransmitters in the brain, which could in turn affect neuronal signaling and potentially influence behaviors and bodily functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity .
Biochemical Analysis
Cellular Effects
It is hypothesized that 4’-Demethyleucomin may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects need to be confirmed through rigorous scientific studies.
Molecular Mechanism
It is hypothesized that 4’-Demethyleucomin may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
4’-Demethyleucomin can be synthesized from paclitaxel through a demethylation reaction . The specific preparation method involves either chemical synthesis or extraction from natural paclitaxel followed by appropriate reactions and purification processes . Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
4’-Demethyleucomin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4’-Demethyleucomin has a wide range of scientific research applications:
Chemistry: It is used as a reference standard and in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.
Comparison with Similar Compounds
4’-Demethyleucomin is similar to other compounds such as paeonol and hydroxyamine hydrochloride, which also inhibit monoamine oxidase . 4’-Demethyleucomin is unique due to its specific structure and the particular pathways it affects. Other similar compounds include:
Paeonol: An active extraction from Paeonia suffruticosa, inhibits MAO-A and MAO-B.
Hydroxyamine hydrochloride: A selective and potent MAO inhibitor.
Safinamide: A reversible and selective MAO-B inhibitor.
These compounds share some similarities in their inhibitory effects on MAO but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
(3E)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-7,17-19H,8H2/b10-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCWSPYCHMNVKB-BJMVGYQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3O1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(C=C(C=C3O1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of 4'-Demethyleucomin?
A: Unfortunately, the abstract from the provided research paper does not include the molecular formula or weight of this compound []. More detailed information would be needed from the full paper or other sources to determine these characteristics.
Q2: Is there any spectroscopic data available for this compound in the research?
A: Similar to the previous question, the abstract does not provide any spectroscopic data for this compound []. Further investigation into the full research paper or other publications would be needed to acquire this information.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.